4-Quinolinamine, 2-(2-thienyl)-
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Overview
Description
4-Quinolinamine, 2-(2-thienyl)- is a heterocyclic compound that features a quinoline core substituted with a thienyl group at the second position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of 4-Quinolinamine, 2-(2-thienyl)- allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-thienyl)- typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-thiophenecarboxaldehyde in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of 4-Quinolinamine, 2-(2-thienyl)- may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinamine, 2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Quinolinamine, 2-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
- N-Isopropyl-2-(2-thienyl)-4-quinolinamine
- N-Isopropyl-2-phenyl-4-quinolinamine
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine
Comparison: 4-Quinolinamine, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
122664-10-2 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15) |
InChI Key |
UUSGLQSMBGQHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)N |
Origin of Product |
United States |
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